![molecular formula C5H2BrClN2O2 B118568 5-Bromo-2-chloro-3-nitropyridine CAS No. 67443-38-3](/img/structure/B118568.png)
5-Bromo-2-chloro-3-nitropyridine
Overview
Description
5-Bromo-2-chloro-3-nitropyridine: is an organic compound with the molecular formula C5H2BrClN2O2 and a molecular weight of 237.44 g/mol . It is a yellow crystalline powder that is primarily used as an intermediate in organic synthesis and pharmaceutical research . This compound is known for its versatility in various chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis . It’s likely that the specific targets would depend on the context of the reaction it’s being used in.
Mode of Action
It is known that this compound can participate in various organic reactions, suggesting that it may interact with its targets through mechanisms common in organic chemistry, such as nucleophilic substitution or electrophilic addition .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in the formation of new chemical bonds and structures .
Pharmacokinetics
Given its use as a reagent in organic synthesis, it’s likely that these properties would be significantly influenced by the specific context of its use .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-3-nitropyridine’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds and structures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . The presence of other reactants, the pH, temperature, and solvent used can all impact the compound’s reactivity and the outcome of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-2-chloro-3-nitropyridine typically involves a multi-step process :
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Step A: Synthesis of 5-Bromo-3-nitropyridin-2(1H)-one
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Step B: Synthesis of this compound
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
5-Bromo-2-chloro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used.
Reduction: The major product is 5-Bromo-2-chloro-3-aminopyridine.
Scientific Research Applications
Pharmaceutical Intermediate
5-Bromo-2-chloro-3-nitropyridine is primarily utilized as a precursor in the synthesis of pharmaceuticals. The presence of the nitro group allows for reduction to amines, which are critical functional groups in many drugs. The halogen substituents can also enhance the pharmacological properties of the final compounds by influencing their reactivity and bioavailability .
Synthesis of Nitropyridine Derivatives
Nitropyridine derivatives, including those derived from this compound, have been studied for various biological activities. For instance, compounds with similar structures have shown antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its halogenated structure facilitates various substitution reactions, making it useful for creating more complex organic molecules. The ability to participate in coupling reactions further expands its utility in synthetic organic chemistry .
Case Study 1: Synthesis of Antimicrobial Agents
Research has demonstrated that derivatives of nitropyridines exhibit significant antibacterial activity. For example, studies on compounds similar to this compound have indicated their effectiveness against various bacterial strains, showcasing their potential as leads for new antibiotic development.
Case Study 2: Development of Antifungal Compounds
Another area of research involves the antifungal properties of nitropyridine derivatives. A study highlighted that certain synthesized compounds from this compound displayed promising antifungal activity, warranting further investigation into their mechanisms and efficacy in clinical settings.
Comparison with Similar Compounds
Comparison:
- 2-Bromo-5-chloro-3-nitropyridine: Similar in structure but with different positional isomerism. It may exhibit different reactivity and applications due to the position of the substituents .
- 5-Bromo-2-chloropyridine: Lacks the nitro group, which significantly alters its chemical properties and reactivity. It is used in different synthetic applications compared to 5-Bromo-2-chloro-3-nitropyridine .
Uniqueness:
This compound is unique due to the presence of both halogen atoms and a nitro group on the pyridine ring. This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in various chemical syntheses .
Biological Activity
5-Bromo-2-chloro-3-nitropyridine is a chemical compound with the molecular formula CHBrClNO and a molecular weight of 237.44 g/mol. It is primarily known as a pharmaceutical intermediate, utilized in the synthesis of various biologically active molecules. This article explores its biological activity, potential pharmacological properties, and relevant case studies.
The compound is characterized by its light orange to yellow crystalline appearance, with a melting point ranging from 66°C to 70°C. The presence of halogen atoms (bromine and chlorine) and a nitro group (-NO) in its structure suggests potential reactivity and utility in organic synthesis.
Property | Value |
---|---|
Molecular Formula | CHBrClNO |
Molecular Weight | 237.44 g/mol |
Melting Point | 66°C - 70°C |
Appearance | Light orange to yellow crystalline |
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, its derivatives have been investigated for various pharmacological properties. Compounds with similar nitropyridine structures have demonstrated antibacterial, antifungal, and anticancer activities, indicating that this compound may exhibit comparable biological properties.
Potential Pharmacological Properties
- Antibacterial Activity : Nitroaromatic compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
- Antifungal Activity : Similar compounds have also been studied for their antifungal properties, which could be relevant for treating fungal infections.
- Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation. For instance, compounds structurally related to nitropyridines have demonstrated significant activity against different cancer cell lines.
Case Studies and Research Findings
Research has indicated that the structural features of nitropyridine derivatives play a crucial role in their biological activity. A few notable studies include:
- Study on Anticancer Activity : A derivative of nitropyridine exhibited IC values ranging from 10 μM to 14 μM against various cancer cell lines, including MCF7 and A549, indicating promising anticancer potential .
- Synthesis and Testing of Derivatives : Various synthetic pathways have been explored for creating derivatives of this compound. These derivatives were tested for biological activity, revealing that modifications to the nitro group can significantly enhance or alter their pharmacological profiles .
Properties
IUPAC Name |
5-bromo-2-chloro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQQPSDIIVXFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427113 | |
Record name | 5-Bromo-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67443-38-3 | |
Record name | 5-Bromo-2-chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO-2-CHLORO-3-NITROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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